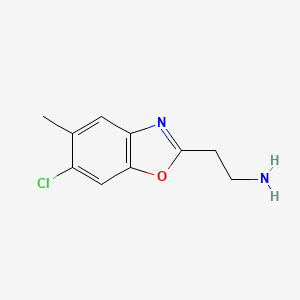
6-Propyl-2-naphthol
Overview
Description
6-Propyl-2-naphthol is an organic compound with the chemical formula C13H14O. It is a derivative of naphthol, characterized by the presence of a propyl group at the 6th position of the naphthalene ring. This compound appears as white to light yellow crystals or crystalline powder and is soluble in alcohol and ether solvents but almost insoluble in water .
Mechanism of Action
Target of Action
It’s structurally similar to propylthiouracil , which is known to inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .
Mode of Action
Based on its structural similarity to propylthiouracil, it may also bind to thyroid peroxidase, inhibiting the conversion of iodide to iodine . This prevents the synthesis of thyroxine and the peripheral conversion of thyroxine to tri-iodothyronine .
Biochemical Pathways
If it acts similarly to propylthiouracil, it would affect the thyroid hormone synthesis pathway .
Result of Action
If it acts similarly to propylthiouracil, it would decrease the levels of thyroid hormones, thyroxine (T4), and triiodothyronine (T3), in the body .
Biochemical Analysis
Biochemical Properties
6-Propyl-2-naphthol plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. Its electron-rich aromatic framework allows it to participate in various organic transformations. The compound interacts with enzymes such as carbaryl hydrolase and 1-naphthol hydroxylase, which facilitate its conversion into other bioactive molecules . These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the saccharification yield of softwood bark pretreated in an industrially scalable system . Additionally, the compound’s impact on cell function includes modulation of enzyme activity and inhibition of certain metabolic pathways, which can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s electron-rich aromatic structure allows it to form stable complexes with various proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in cellular function, making this compound a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can undergo degradation, leading to a decrease in its bioactivity over time. Its initial effects on cellular processes remain significant.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of lignin and other aromatic compounds. The compound interacts with enzymes such as carbaryl hydrolase and 1-naphthol hydroxylase, which facilitate its conversion into bioactive metabolites . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and molecular weight, which determine its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various cellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Propyl-2-naphthol can be synthesized through several methods. One common method involves the reaction of 2-methoxy-6-propyl-naphthalene with boron tribromide in dichloromethane under an inert nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the product is isolated by extraction and purification .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of methyl propionate with naphthalene under acid catalysis. This method is scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Propyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or sodium amide.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Ethers and esters.
Scientific Research Applications
6-Propyl-2-naphthol has diverse applications in scientific research:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used as an intermediate in the dye industry and in the synthesis of various organic compounds.
Comparison with Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the 2nd position. It is less reactive due to the absence of the propyl group.
6-Methoxy-2-naphthol: Similar structure but with a methoxy group instead of a propyl group, leading to different reactivity and applications.
Uniqueness: 6-Propyl-2-naphthol is unique due to the presence of the propyl group, which enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
6-propylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-10-4-5-12-9-13(14)7-6-11(12)8-10/h4-9,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQKULXTGASLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1)C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456883 | |
| Record name | 6-Propyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2776-56-9 | |
| Record name | 6-Propyl-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


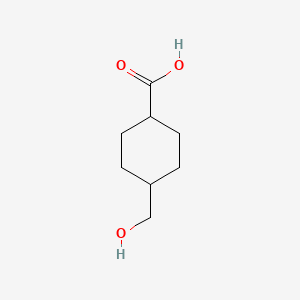

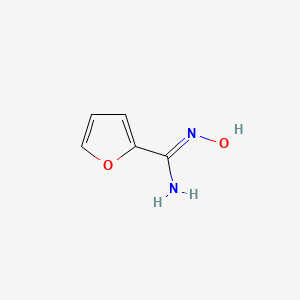
![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)




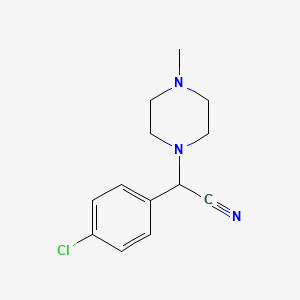
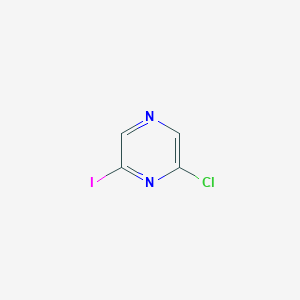
![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)
